![molecular formula C14H21N3O3S B2988706 ethyl 2-pivalamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 923440-75-9](/img/structure/B2988706.png)
ethyl 2-pivalamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-pivalamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate: is a chemical compound with the molecular formula C14H21N3O3S and a molecular weight of 311.4 g/mol . This compound belongs to the thiazolo[5,4-c]pyridine class, which is known for its diverse biological and chemical properties.
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to inhibition or activation of the target, which can result in a wide range of biological effects .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways, often leading to significant downstream effects .
Result of Action
Thiazole derivatives have been found to have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .
生化学分析
Biochemical Properties
Ethyl 2-pivalamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in drug metabolism. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, it has been observed to bind with certain receptor proteins, influencing signal transduction pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involved in inflammation and apoptosis. This compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function . For instance, it can upregulate or downregulate the expression of genes involved in oxidative stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can induce conformational changes in the enzyme structure, affecting its function . Furthermore, the compound can interact with DNA, influencing gene expression by either promoting or inhibiting the binding of transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that its effects on cellular function can persist, with some effects becoming more pronounced over time, such as sustained inhibition of certain metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can cause toxicity, manifesting as liver damage or oxidative stress. These adverse effects highlight the importance of careful dosage regulation in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is predominantly found in the cytoplasm and nucleus, where it can interact with enzymes and DNA . Post-translational modifications, such as phosphorylation, can affect its localization and function, directing it to specific organelles or cellular compartments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-pivalamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate typically involves the reaction of pivalamide with 6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves the use of reactors and automated systems to maintain consistent quality and yield. The process is optimized to minimize waste and maximize efficiency.
化学反応の分析
Types of Reactions: Ethyl 2-pivalamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
Chemistry: In chemistry, ethyl 2-pivalamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
類似化合物との比較
Ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Uniqueness: Ethyl 2-pivalamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is unique due to its pivalamido group, which imparts distinct chemical and biological properties compared to its similar counterparts. This difference in structure can lead to variations in reactivity, stability, and biological activity.
特性
IUPAC Name |
ethyl 2-(2,2-dimethylpropanoylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-5-20-13(19)17-7-6-9-10(8-17)21-12(15-9)16-11(18)14(2,3)4/h5-8H2,1-4H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPENQNNIBKHZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(allylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2988623.png)
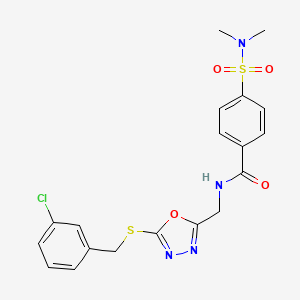
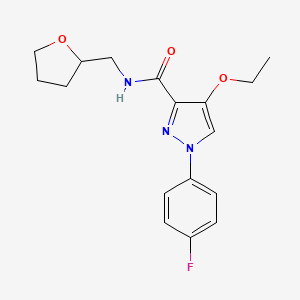
methanone](/img/structure/B2988628.png)
![4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B2988629.png)
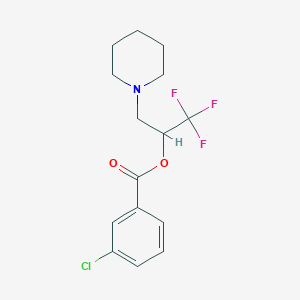
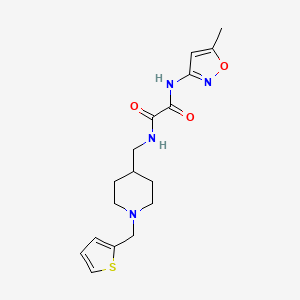
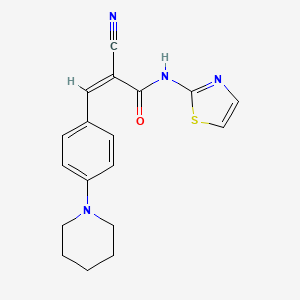
![(1S,3R,4R)-3-Bromobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2988638.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2988640.png)
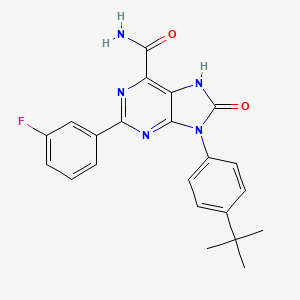
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2988642.png)
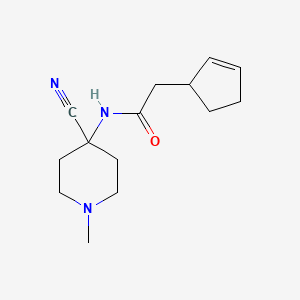
![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2988646.png)
